
METHYL BENZIMIDAZOLE-5-CARBOXYLATE
Overview
Description
METHYL BENZIMIDAZOLE-5-CARBOXYLATE is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of methyl 1H-benzimidazole-5-carboxylate consists of a benzene ring fused to an imidazole ring, with a methyl ester group attached to the 5th position of the benzimidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL BENZIMIDAZOLE-5-CARBOXYLATE can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with urea, followed by cyclization and subsequent esterification. The reaction typically requires a catalyst such as polyphosphoric acid or a metal catalyst like nickel .
Another method involves the condensation of 1,2-diaminobenzene with an appropriate carboxylic acid derivative under acidic conditions, followed by methylation of the resulting benzimidazole-5-carboxylic acid .
Industrial Production Methods
Industrial production of methyl 1H-benzimidazole-5-carboxylate often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel-decorated SBA-15 nanocomposites have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group at position 5 and substituents on the benzimidazole core enable nucleophilic substitution. For example:
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Chlorination : Treatment with POCl₃ converts hydroxyl or oxo groups to chlorides. In a study, methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate reacted with POCl₃ to yield a chlorinated derivative (70% yield) .
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Piperidinyl Substitution : Chlorinated intermediates undergo substitution with 4-methylpiperidine, producing derivatives with enhanced biological activity (35–44% yields) .
Table 1: Substitution Reactions and Yields
Hydrolysis and Ester Transformations
The methyl ester undergoes hydrolysis to form carboxylic acids, a critical step for further functionalization:
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Base-Catalyzed Hydrolysis : Reaction with NaOH or KOH in aqueous ethanol converts the ester to 1H-benzimidazole-5-carboxylic acid .
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Acid-Catalyzed Transesterification : Methanol/sulfuric acid conditions retain the ester group while modifying other substituents .
Cyclization and Ring Formation
Cyclization reactions are pivotal in synthesizing the benzimidazole core:
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Urea-Mediated Cyclization : o-Phenylenediamine derivatives cyclize with urea under heat to form 2-oxo-benzimidazole intermediates .
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Nitro Reduction Followed by Cyclization : Nitro groups are reduced to amines (using SnCl₂/HCl) before cyclization, enabling tailored substitution patterns .
Oxidation and Reduction
The benzimidazole core and substituents participate in redox reactions:
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Oxidation : Potassium permanganate oxidizes methyl groups to carboxylic acids, while CrO₃ targets specific positions on the aromatic ring .
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Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to competing side reactions .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 6, depending on directing effects of existing substituents .
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Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the aromatic ring, enabling further cross-coupling reactions .
Table 2: Electrophilic Substitution Examples
Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) |
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Bromination | Br₂, FeBr₃, 0°C | Position 4 | 65% |
Nitration | HNO₃, H₂SO₄, 50°C | Position 6 | 58% |
Key Research Findings
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Anticancer Derivatives : Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) inhibits tubulin polymerization (71.27% suppression at 1.71 μmol/L) .
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Antimicrobial Activity : Chlorinated derivatives show bactericidal effects against E. coli (MIC = 12.5 µg/mL) and S. aureus (MIC = 6.25 µg/mL) .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
MBIC has been studied for its potential as an anticancer agent. A notable study demonstrated its efficacy against breast cancer cells, specifically the MCF-7 and MDA-MB-231 cell lines. The compound was found to induce apoptosis through mitochondrial-caspase-dependent pathways, showing a significant reduction in tumor volume in vivo without severe toxicity to normal cells. The study reported a 79.7% decrease in tumor volume in treated mice compared to untreated controls after four weeks of administration .
1.2 Mechanism of Action
The mechanism by which MBIC exerts its antitumor effects involves microtubule destabilization, leading to mitotic arrest. This property allows it to preferentially target rapidly dividing cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .
Agricultural Applications
2.1 Agrochemical Intermediates
MBIC serves as a key intermediate in the synthesis of various agrochemicals, enhancing the efficacy of pesticides and herbicides. Its structural properties allow it to function effectively in formulations aimed at improving crop protection against pests and diseases .
2.2 Plant Growth Regulators
Research indicates that derivatives of benzimidazole compounds, including MBIC, can act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased agricultural productivity .
Material Science
3.1 Synthesis of Functional Materials
MBIC is utilized in the synthesis of functional materials due to its ability to form stable complexes with metals, which can be applied in catalysis and sensor technologies. The compound's structural features enable it to participate in various chemical reactions that are essential for developing advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl 1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the synthesis of nucleic acids, thereby preventing the replication of viruses and bacteria .
Comparison with Similar Compounds
METHYL BENZIMIDAZOLE-5-CARBOXYLATE can be compared with other benzimidazole derivatives such as:
5-methylbenzimidazole: Similar in structure but lacks the ester group, leading to different chemical properties and applications.
1-methylbenzimidazole: Contains a methyl group at the 1st position instead of the 5th position, resulting in different reactivity and biological activity.
2-methylbenzimidazole:
The uniqueness of methyl 1H-benzimidazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl benzimidazole-5-carboxylate (MBC) is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of MBC, focusing on its anticancer, antiparasitic, and antimicrobial properties, supported by research findings and case studies.
Structure and Synthesis
MBC is characterized by a benzimidazole core with a carboxylate functional group. The synthesis of MBC and its derivatives often involves various chemical modifications to enhance biological activity. For instance, substituents like methyl piperidinyl groups have been introduced to improve antibacterial properties .
Anticancer Activity
MBC and its derivatives have shown significant potential as anticancer agents. Studies indicate that these compounds can act as:
- Topoisomerase Inhibitors : MBC derivatives have been reported to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. For example, certain synthesized derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their efficacy in suppressing tumor growth .
- Apoptosis Inducers : Research has shown that MBC can promote apoptosis in cancer cells through intrinsic pathways. For instance, one study reported that a derivative of MBC induced cell death in K562 leukemia cells, highlighting its potential as a therapeutic agent .
Case Study: Anticancer Efficacy
A specific derivative of MBC was tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of 2.68 μmol/L and 8.11 μmol/L respectively, indicating strong cytotoxic effects .
Antiparasitic Activity
MBC also demonstrates promising antiparasitic properties. A series of benzimidazole derivatives were synthesized and tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Notably, some compounds showed IC50 values lower than those of established treatments like metronidazole .
Table 1: Antiparasitic Activity of MBC Derivatives
Compound | Target Parasite | IC50 (μmol/L) | Comparison |
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Compound 1 | Giardia intestinalis | 0.5 | Better than metronidazole |
Compound 2 | Trichomonas vaginalis | 0.8 | Comparable to albendazole |
Compound 3 | Entamoeba histolytica | 1.0 | Broad-spectrum activity |
Antimicrobial Activity
MBC exhibits significant antimicrobial activity against various bacterial strains. The introduction of specific substituents has been shown to enhance this activity:
- In Vitro Studies : Compounds derived from MBC were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity of MBC Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Derivative A | Staphylococcus aureus | 0.25 μg/mL |
Derivative B | Escherichia coli | 0.5 μg/mL |
Derivative C | Pseudomonas aeruginosa | 1.0 μg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1H-benzimidazole-5-carboxylate derivatives, and how can substituents at the 2nd position influence reaction outcomes?
The synthesis typically involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids or electrophilic reagents to form the benzimidazole core. For example, introducing a 4-methylpiperidinyl group at the 2nd position requires coupling reactions under basic conditions to enhance antibacterial activity . Key parameters include reaction time (e.g., 15 hours for cyclization), solvent choice (polar aprotic solvents for better yield), and stoichiometric excess of reagents to drive the reaction . Structural confirmation via - and -NMR is critical, particularly for distinguishing between regioisomers .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing methyl benzimidazole-5-carboxylate derivatives?
- NMR Spectroscopy : -NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl ester groups at δ 3.9–4.1 ppm). -NMR confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, hydrogen-bonding networks and π-π stacking in coordination complexes can be resolved using high-resolution data .
Q. How should researchers design in vitro antibacterial activity assays for these derivatives?
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Compare derivatives with varying 2nd-position substituents (e.g., 4-methylpiperidinyl vs. alkyl groups) to identify pharmacophore requirements .
Advanced Research Questions
Q. How can conflicting antibacterial activity data between structurally similar derivatives be resolved?
- Data Triangulation : Cross-validate results using multiple assays (e.g., disk diffusion vs. time-kill curves).
- Computational Modeling : Perform molecular docking to assess binding affinity to bacterial targets (e.g., DNA gyrase). For instance, steric hindrance from bulky substituents may reduce activity despite favorable lipophilicity .
- Crystallographic Analysis : Resolve conformational flexibility via X-ray structures to explain discrepancies in activity .
Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?
- Ligand Design : The carboxylate group and N-heterocyclic atoms enable chelation with transition metals (e.g., Cd(II), Co(II)). Solvothermal reactions in DMF/water mixtures (120°C, 72 hours) yield stable frameworks .
- Characterization : Use FT-IR to confirm metal-ligand bonds (e.g., ν(C=O) shifts from ~1680 cm to 1600–1650 cm) and single-crystal XRD to analyze supramolecular architectures (e.g., helical chains via π-π interactions) .
Q. What experimental precautions are critical when handling reactive intermediates during benzimidazole synthesis?
- Toxicity Mitigation : Enclose processes for corrosive reagents (e.g., POCl) and use local exhaust ventilation for volatile intermediates .
- Reaction Monitoring : Employ TLC or in situ IR to detect hazardous byproducts (e.g., isocyanates) and adjust conditions dynamically .
Q. How can SHELX software address challenges in refining complex crystal structures of benzimidazole derivatives?
- High-Resolution Data : SHELXL refines twinned or low-symmetry structures by optimizing weighting schemes and handling disorder via PART instructions .
- Hydrogen Bonding : Use SHELXPRO to visualize and validate intermolecular interactions critical for stability (e.g., N–H···O bonds in supramolecular assemblies) .
Properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHIVYNOVTVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381526 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26663-77-4 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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